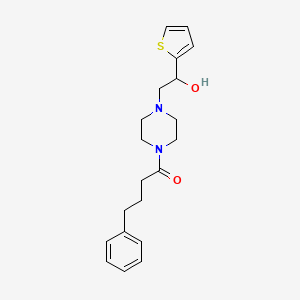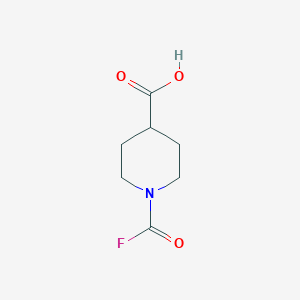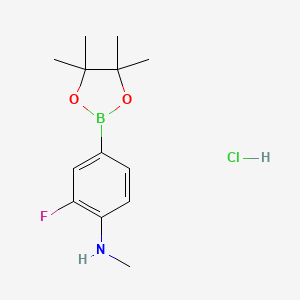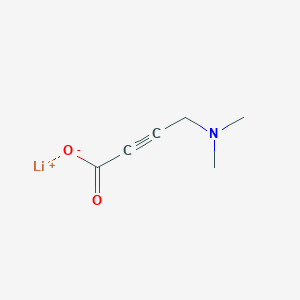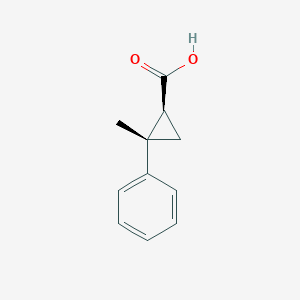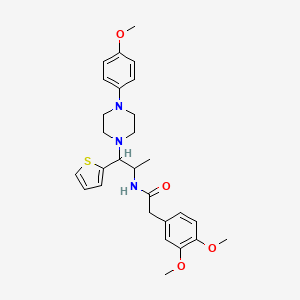![molecular formula C13H9BrN4O2 B2827137 4-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde CAS No. 1376362-20-7](/img/structure/B2827137.png)
4-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are nitrogen-containing heterocyclic compounds that have been reported to have various pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies. For instance, a series of new pyrazolo[3,4-d]pyrimidine derivatives were designed, synthesized, and evaluated against leukemia cell lines . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Chemical Reactions Analysis
New 3-bromo and 1,4-diaminomethyl derivatives of 4-aminopyrazolo[3,4-d]pyrimidine were obtained by bromination and aminomethylation, respectively .Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds with the pyrazolo[3,4-d]pyrimidine structure have shown promising pharmacological properties, including anti-proliferative and antitumor activity . They have been evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines . Some of these compounds had better inhibitory activity against MCF-7 with IC50 values in a micromolar range .
Free Radical Scavenging
These compounds have also been studied for their free radical scavenging activity . This property could make them useful in the treatment of diseases caused by oxidative stress.
Antiproliferative Activity against Leukemia
A series of new pyrazolo[3,4-d]pyrimidine derivatives were designed, synthesized and evaluated against leukemia cell lines . All the compounds showed good in vitro anti-proliferative activities and some of them were 8–10 times more potent than BTK inhibitor ibrutinib .
Kinase Inhibition
The inhibitors of protein kinases are considered as one of the therapeutic options for cancer treatment . Dysfunction of protein kinases cause many diseases, including cancer, inflammatory disease, metabolic disorder, cardiovascular disease and neurodegenerative disorders . Pyrazolo[3,4-d]pyrimidine derivatives have shown promise in this area .
Drug Development
Due to their promising pharmacological properties, these compounds can be considered as new candidates for further optimization as anticancer agents . They could potentially be used to improve the selectivity, pharmacokinetic profiles, and in vivo efficacy of anticancer treatment .
Bioorganic Chemistry
The synthesis and study of these compounds contribute to the field of bioorganic chemistry . Their synthesis involves the condensation of phenyl hydrazines with ethyl acetoacetate as β-keto ester, resulting in phenyl-3H-pyrazol-3-ones .
Mecanismo De Acción
Target of Action
The primary target of 4-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is thus essential for cell proliferation .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibitory action disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to a halt in cell proliferation . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on CDK2 for uncontrolled proliferation .
Pharmacokinetics
These properties are crucial in predicting the compound’s bioavailability, which is a key factor in its potential as a therapeutic agent .
Result of Action
The result of the action of this compound is significant inhibition of cell growth. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . This suggests that the compound could be a potent anti-cancer agent, particularly against cancers that exhibit overactive CDK2 .
Propiedades
IUPAC Name |
4-(3-bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O2/c1-18-12-10(11(14)17-18)13(16-7-15-12)20-9-4-2-8(6-19)3-5-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWRZSWOQCGIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)OC3=CC=C(C=C3)C=O)C(=N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one](/img/structure/B2827054.png)
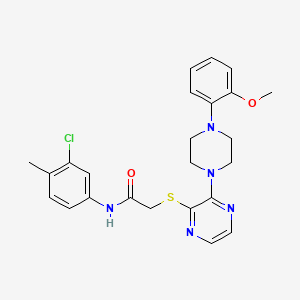
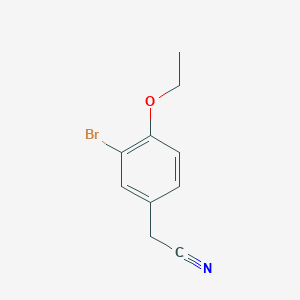
![5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2827062.png)
![N-[1-(prop-2-yn-1-yl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide](/img/structure/B2827063.png)

